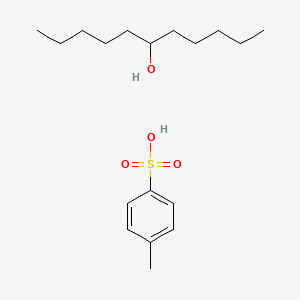
4-Methylbenzenesulfonic acid;undecan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfur trioxide or fuming sulfuric acid . The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions.
Undecan-6-ol can be synthesized through the reduction of undecanal using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is typically carried out in an inert atmosphere to prevent oxidation of the alcohol.
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid involves large-scale sulfonation reactors where toluene is reacted with sulfur trioxide or oleum under controlled conditions . The product is then purified through distillation or crystallization.
Undecan-6-ol is produced industrially by hydrogenation of undecanal in the presence of a catalyst such as palladium on carbon . The process is carried out under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various reactions including:
Esterification: Reacts with alcohols to form esters.
Substitution: Can participate in electrophilic aromatic substitution reactions.
Undecan-6-ol can undergo:
Oxidation: Can be oxidized to undecanoic acid using oxidizing agents like potassium permanganate.
Esterification: Reacts with acids to form esters.
Common Reagents and Conditions
Esterification: Typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products
Esterification of 4-Methylbenzenesulfonic acid: Produces esters such as methyl 4-methylbenzenesulfonate.
Oxidation of Undecan-6-ol: Produces undecanoic acid.
Scientific Research Applications
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in the synthesis of indoles via the Fischer indole synthesis . It is also used in the production of pharmaceuticals and fine chemicals.
Undecan-6-ol has applications in the fragrance industry due to its pleasant odor. It is also used as an intermediate in the synthesis of surfactants and lubricants .
Mechanism of Action
4-Methylbenzenesulfonic acid acts as a strong acid catalyst, facilitating various organic reactions by protonating substrates and increasing their reactivity . It can also stabilize carbocations formed during reaction intermediates.
Undecan-6-ol, being an alcohol, can participate in hydrogen bonding and can act as a nucleophile in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar to 4-methylbenzenesulfonic acid but lacks the methyl group.
Decanol: Similar to undecan-6-ol but has a shorter carbon chain.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in a wide range of organic reactions . Undecan-6-ol is unique due to its long carbon chain, which imparts different physical and chemical properties compared to shorter-chain alcohols .
Properties
CAS No. |
156674-50-9 |
|---|---|
Molecular Formula |
C18H32O4S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;undecan-6-ol |
InChI |
InChI=1S/C11H24O.C7H8O3S/c1-3-5-7-9-11(12)10-8-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h11-12H,3-10H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
FNZTVEHUMOPLNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
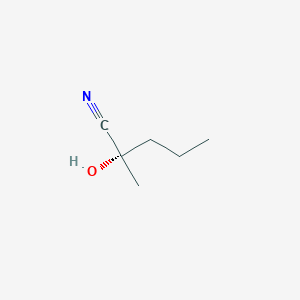
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)
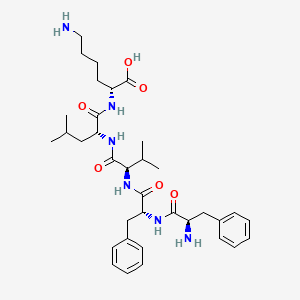

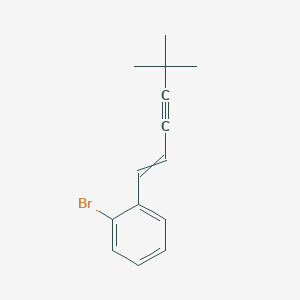
![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
![5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine](/img/structure/B14260717.png)
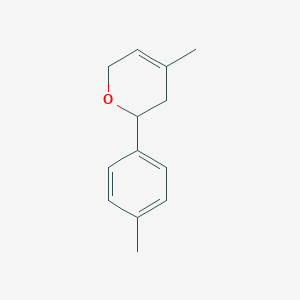
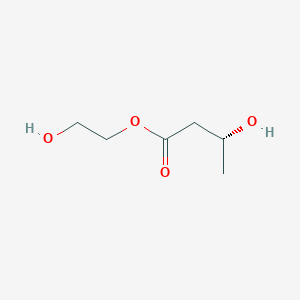
![1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione)](/img/structure/B14260727.png)
![N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260729.png)
![(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)](/img/structure/B14260734.png)
